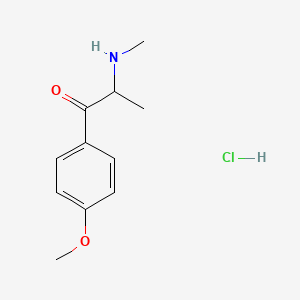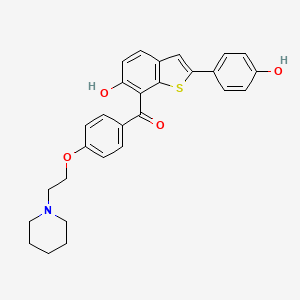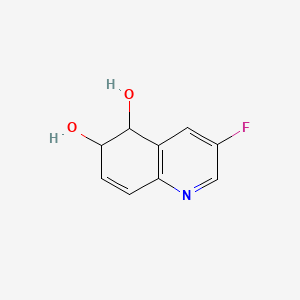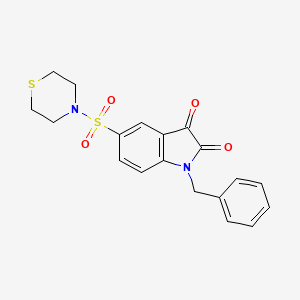
ent-Florfenicol Amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Florfenicol Amine Hydrochloride: is a biochemical compound with the molecular formula C10H14FNO3S•HCl and a molecular weight of 283.75 g/mol . It is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine . This compound is notable for its antibacterial properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ent-Florfenicol Amine Hydrochloride involves the synthesis of florfenicol followed by its conversion to the amine derivative. The synthetic route typically includes the following steps:
Synthesis of Florfenicol:
Conversion to Amine: The florfenicol is then subjected to reductive amination to introduce the amine group, resulting in florfenicol amine.
Formation of Hydrochloride Salt: The final step involves the reaction of florfenicol amine with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and validation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of florfenicol, such as oxides, reduced amines, and substituted compounds .
Applications De Recherche Scientifique
ent-Florfenicol Amine Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This action is similar to that of florfenicol and other related antibiotics .
Comparaison Avec Des Composés Similaires
ent-Florfenicol Amine Hydrochloride is compared with other similar compounds such as:
Florfenicol: A broad-spectrum antibiotic with similar antibacterial properties.
Thiamphenicol: A less potent analog of florfenicol with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but higher toxicity.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its parent compound, florfenicol . This makes it more effective in certain applications, particularly in veterinary medicine .
Propriétés
Numéro CAS |
1391054-08-2 |
|---|---|
Formule moléculaire |
C10H15ClFNO3S |
Poids moléculaire |
283.742 |
Nom IUPAC |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
Clé InChI |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Synonymes |
(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)

![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)





